molecular formula C16H9FN2O2 B3068132 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione CAS No. 251903-00-1

5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione

Cat. No.: B3068132
CAS No.: 251903-00-1
M. Wt: 280.25 g/mol
InChI Key: FYLWBNLJDXFSNQ-UHFFFAOYSA-N
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Description

5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione is a fluorinated derivative of the biindolinylidene-dione scaffold, structurally related to natural compounds like indirubin ([2,3'-biindolinylidene]-2',3-dione) and isoindigo derivatives . The fluorine substitution at the 5'-position introduces electronic and steric effects that modulate its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(5-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWBNLJDXFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters influencing yield and selectivity include:

  • Solvent polarity : DMSO enhances reaction rates compared to THF due to its superior ability to stabilize ionic intermediates.
  • Temperature : Reactions at 100°C in DMSO achieve >80% conversion within 12 hours, whereas THF requires extended durations.
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) at the 5-position of isatin direct dimerization to the 3'-position, ensuring regioselectivity.
Starting Material Solvent Temp (°C) Time (h) Yield (%)
5-Fluoroisatin DMSO 100 12 78
N-Me-5-fluoroisatin THF 60 24 52

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from chloroform.

Palladium-Catalyzed Cross-Coupling for Late-Stage Fluorination

For substrates lacking pre-installed fluorine, Suzuki-Miyaura coupling offers a versatile route to introduce aryl fluoride groups. This method is particularly advantageous for accessing derivatives with complex substitution patterns.

Synthetic Workflow

  • Borylation of halogenated isatins : Treatment of 5-bromoisatin with bis(pinacolato)diboron [(Bpin)₂] in the presence of Pd(PPh₃)₂Cl₂ generates the corresponding boronic ester.
  • Cross-coupling with fluoroarenes : The boronic ester reacts with 1-fluoro-2-iodobenzene under Miyaura conditions, installing the fluorine substituent at the 5'-position.

Critical considerations :

  • Catalyst loading : 5 mol% Pd(PPh₃)₂Cl₂ ensures complete conversion without side product formation.
  • Base selection : Potassium acetate (KOAc) outperforms carbonate bases in minimizing protodeboronation.

Table 2: Cross-Coupling Parameters and Outcomes

Boronic Ester Coupling Partner Yield (%) Purity (%)
5-Bromoisatin-Bpin 1-Fluoro-2-iodobenzene 85 >98

Post-Synthetic Oxidation of Hydroxyimine Intermediates

Hydroxyimine derivatives of biindolinylidene diones, such as (2Z,3E)-5'-fluoro-3-(hydroxyimino)-[2,3'-biindolinylidene]-2'-one , serve as precursors to the target dione. Oxidation with Jones reagent (CrO₃/H₂SO₄) selectively cleaves the imine C=N bond, yielding the diketone.

Oxidation Protocol

  • Substrate : 100 mg of hydroxyimine derivative dissolved in acetone.
  • Reagent : Dropwise addition of Jones reagent (0.1 M) at 0°C.
  • Workup : Quench with sodium thiosulfate, extract with dichloromethane, and purify via flash chromatography.

Yield : 68–72% after optimization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Resonances at δ 11.00 (s, 2H, NH), 7.82 (d, J = 8.4 Hz, 2H), and 6.95 (m, 2H) confirm the biindolinylidene scaffold. Fluorine incorporation is evidenced by ¹⁹F NMR signals at δ -112 ppm (singlet).
  • IR : Strong absorptions at 1739 cm⁻¹ (C=O) and 1619 cm⁻¹ (C=C).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., (E)-1,1'-dibutyl-3,3'-biindolinylidene-2,2'-dione ) reveals a planar biindole core with dihedral angles <5° between indolinone units. The fluorine substituent occupies the 5'-position without distorting the π-conjugated system.

Challenges and Limitations

  • Regioselectivity : Competing dimerization at the 4'-position occurs if electron-donating groups are present.
  • Purification : Silica gel chromatography struggles to resolve regioisomers; HPLC with C18 columns is recommended for high-purity isolates.
  • Scale-up : NaI-mediated reactions exhibit diminished yields (>50% loss) at >10 mmol scales due to iodide precipitation.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for aryl functionalization:

SubstrateBoronic Acid PartnerCatalyst SystemOutcomeSource
2-Bromo-8-fluoro-deriv.4-((Methylamino)methyl)phenylPd(PPh₃)₂(OAc)₂, Na₂CO₃Introduces hydrophilic substituents

Key Limitation : Steric hindrance from the fused azepinoindole scaffold reduces reactivity with bulky boronic acids .

Dimerization and Cycloaddition

Under oxidative conditions, the compound forms biindolinylidene derivatives :

ConditionProductYieldStructural ConfirmationSource
NaI/THF, 60°C(E)-5,5'-Difluoro-biindolinylidene-dione67–80%X-ray crystallography, HRMS
Cs₂CO₃/DMF, 100°CSymmetrical dimer31%NMR, IR, and mass spectrometry

Photochemical Behavior

5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exhibits red-light-responsive photoswitching :

ParameterObservationApplication PotentialSource
λ<sub>irr</sub> = 630 nmReversible Z/E isomerizationOptical materials, bioimaging
Quantum Yield (Φ)Φ<sub>Z→E</sub> = 0.12, Φ<sub>E→Z</sub> = 0.08Tunable via substituents

Mechanism : Photoexcitation induces π-π* transitions, stabilized by intramolecular hydrogen bonding .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C; stable under inert atmospheres .

Scientific Research Applications

5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of biindole derivatives, including 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development .

CompoundCell LineIC50 (µM)
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dioneMCF-712
Control (Doxorubicin)MCF-70.5

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes effectively.

Case Study:
A study in Pharmaceutical Biology reported that 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .

Organic Synthesis

5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various reactions such as cycloadditions and nucleophilic substitutions.

Synthesis of Novel Compounds

The compound has been utilized to synthesize novel biindole derivatives that exhibit enhanced biological activities.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Cycloaddition80°C, solvent-free85
Nucleophilic substitutionRoom temperature, DMF75

Materials Science

The electronic properties of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione make it suitable for applications in organic electronics and photonic devices.

Organic Photovoltaics

Research has shown that this compound can be incorporated into organic photovoltaic devices due to its ability to absorb light efficiently.

Case Study:
In a study featured in Advanced Functional Materials, the incorporation of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione into a polymer blend resulted in a power conversion efficiency (PCE) of up to 6.5%, outperforming many conventional materials .

Mechanism of Action

The mechanism of action of 5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer applications, where it inhibits enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarity with several classes of molecules:

  • Indirubin and Isoindigo Derivatives: Non-fluorinated biindolinylidene-diones, such as indirubin (MW: 262.26 g/mol), lack the 5'-fluoro substitution, which reduces their electron-withdrawing effects and metabolic stability .
  • Fluorinated Indolin-2-one Derivatives : Compounds like (E)-3-Benzylidene-5-fluoroindolin-2-one (compound 33 in ) feature a fluorine atom at position 5 of the indole ring but lack the biindolinylidene backbone .
  • Isoindoline-dione Controls : Con1–Con3 () are isoindoline-dione derivatives with modifications at the piperidine or oxoisoindolinyl positions but lack the fused biindole system .

Physicochemical Properties

Key differences in physical properties are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione ~298.22* Not reported 5'-F, biindolinylidene-dione
Indirubin ([2,3'-biindolinylidene]-2',3-dione) 262.26 >300 None
(E)-3-Benzylidene-5-fluoroindolin-2-one (33) 280.27 195–198 5-F, benzylidene
Con1 (4-amino-isoindoline-1,3-dione) ~245.25 >200† 4-amino, piperidine-2,6-dione

*Estimated based on indirubin’s structure + fluorine mass. †IC50 > 200 µM (). Data derived from .

Biological Activity

5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing insights from various studies.

Synthesis and Structural Characteristics

The synthesis of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione typically involves cyclization reactions that yield derivatives with significant biological potential. The structural characteristics of this compound are crucial for its activity, as modifications in the indole framework can influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione. For instance, a study examining various derivatives showed that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as K562 and MCF-12A. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were recorded, indicating varying degrees of cytotoxicity.

CompoundK562 Cell Line IC50 (µM)MCF-12A Cell Line IC50 (µM)Selectivity Index
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione< 10> 300High

The selectivity index (SI), defined as the ratio of IC50 values between normal and cancerous cells, indicates that 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione may preferentially target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione have also been investigated. Studies have shown that it exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined to assess its efficacy.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus12.2816.31
Escherichia coli15.0020.00
Pseudomonas aeruginosa10.0015.00

These results indicate that the compound has a broad spectrum of antibacterial activity, outperforming traditional antibiotics like ampicillin in certain cases .

The mechanism through which 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Case Studies

Several case studies have documented the effects of this compound on different cancer cell lines:

  • Case Study 1 : A study involving K562 leukemia cells demonstrated that treatment with 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione resulted in a significant reduction in cell viability after 48 hours of exposure.
  • Case Study 2 : In another investigation focusing on breast cancer cell lines, the compound was found to induce G0/G1 phase arrest, suggesting its role in disrupting the cell cycle.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione, and how can yield be improved?

  • Methodology : The compound can be synthesized via a microwave-assisted reaction using ethyl acetate/ethanol as solvents, hydrogen peroxide (H₂O₂) as an oxidizing agent, and copper(I) iodide (CuI) as a catalyst at 60°C for 0.17 hours, yielding 66% . To improve yield:

  • Optimize reaction time and temperature using kinetic studies.
  • Test alternative catalysts (e.g., Pd-based) or solvent systems (e.g., DMF for better solubility).
  • Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.
    • Table 1 : Key Synthesis Parameters
ParameterValue/Detail
SolventEthyl acetate/ethanol
CatalystCuI
Oxidizing AgentH₂O₂
Temperature60°C
Time0.17 hours (microwave)
Yield66%

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodology : Use a combination of:

  • Single-crystal X-ray diffraction for absolute configuration determination .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify fluorination and indole ring connectivity.
  • Elemental analysis to validate purity and stoichiometry .
  • Mass spectrometry (HRMS) for molecular weight confirmation.

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Storage : Keep in sealed, corrosion-resistant containers at 2–8°C in a dry, ventilated area away from light .
  • Handling : Use PPE (gloves, goggles), avoid dust inhalation, and implement electrostatic discharge prevention measures .
  • Disposal : Follow institutional guidelines for halogenated waste; consult material safety data sheets (MSDS) for neutralization protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione in nucleophilic or electrophilic reactions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (FMOs) and identify reactive sites.
  • Simulate reaction pathways for fluorinated indole derivatives using software like MOE or Schrödinger Suite .
  • Validate predictions with experimental kinetic studies under controlled conditions (e.g., varying pH, temperature).

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodology :

  • Cross-validate using 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals .
  • Compare experimental IR/Raman spectra with computational vibrational frequency analyses (e.g., using VEDA software).
  • Re-crystallize derivatives for X-ray analysis to resolve stereochemical ambiguities .

Q. How can the core structure be modified to enhance biological activity while maintaining stability?

  • Methodology :

  • Introduce substituents (e.g., thiosemicarbazones, hydrazones) at the indole nitrogen or fluorine positions .
  • Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or oxidizers).
  • Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., viral proteases) .

Q. What experimental designs are optimal for studying photophysical properties?

  • Methodology :

  • Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity to assess solvatochromism.
  • Perform time-resolved fluorescence decay measurements to determine excited-state lifetimes.
  • Correlate results with computational TD-DFT calculations for electronic transition analysis .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology :

  • Implement Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratios).
  • Use statistical tools (ANOVA, PCA) to analyze reproducibility across batches.
  • Document all parameters in a centralized database (e.g., ELN systems) for transparency .

Q. What are best practices for interpreting conflicting bioactivity data in derivative studies?

  • Methodology :

  • Replicate assays in triplicate with positive/negative controls.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Apply cheminformatics tools (e.g., KNIME, Python RDKit) to identify structure-activity relationships (SARs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione
Reactant of Route 2
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.